molecular formula C6H2ClIN4 B577779 4-Chloro-6-iodopteridine CAS No. 1260681-70-6

4-Chloro-6-iodopteridine

Cat. No.: B577779
CAS No.: 1260681-70-6
M. Wt: 292.464
InChI Key: NQSNBPAYTFFRHY-UHFFFAOYSA-N
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Description

4-Chloro-6-iodopteridine is a halogenated pteridine derivative characterized by a chloro substituent at position 4 and an iodo substituent at position 6 on the pteridine ring system. Pteridines are bicyclic aromatic compounds consisting of fused pyrimidine and pyrazine rings, which are widely studied for their biological and pharmacological relevance. Halogenated pteridines are often explored as intermediates in drug discovery, radiopharmaceuticals, and materials science due to their electronic and steric properties.

Properties

CAS No.

1260681-70-6

Molecular Formula

C6H2ClIN4

Molecular Weight

292.464

IUPAC Name

4-chloro-6-iodopteridine

InChI

InChI=1S/C6H2ClIN4/c7-5-4-6(11-2-10-5)9-1-3(8)12-4/h1-2H

InChI Key

NQSNBPAYTFFRHY-UHFFFAOYSA-N

SMILES

C1=C(N=C2C(=N1)N=CN=C2Cl)I

Synonyms

4-Chloro-6-iodopteridine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyrimidines and Pyridines

6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium Chloride
  • Structure: A pyrimidine core with chloro (C6), methyl (C2), and 3-iodoanilino (C4) substituents.
  • Synthesis: Prepared via refluxing 4-amino-2-methyl-6-chloropyrimidine with 3-iodoaniline in ethanol and HCl, yielding a hydrochloride salt .
  • Properties : Forms hydrogen-bonded layers in the crystal lattice (r.m.s. deviation: 0.132 Å), with a melting point of 535–537 K .
4-Chloro-3-iodopyridin-2-amine
  • Structure: Pyridine ring with chloro (C4), iodo (C3), and amino (C2) groups.
  • Reactivity : The para-chloro and meta-iodo substituents create steric hindrance, influencing nucleophilic substitution pathways .
  • Similarity : Shares halogenation patterns with 4-Chloro-6-iodopteridine but differs in ring system (pyridine vs. pteridine).

Chloro-Iodo Heterocycles

6-Chloro-3-iodo-2-methylpyridine
  • Structure : Chloro (C6), iodo (C3), and methyl (C2) substituents on pyridine.
4-Chloro-6-methoxy-5-nitropyrimidine
  • Structure : Chloro (C4), methoxy (C6), and nitro (C5) groups on pyrimidine.
  • Synthesis : Derivatives like this are synthesized under nitrating conditions, differing from the iodo-substituted compounds .
  • Applications : Nitro groups are electron-withdrawing, making these compounds reactive intermediates in heterocyclic chemistry .

Pteridine Derivatives

6-Chloro-4-ethoxypteridin-2-amine
  • Structure: Chloro (C6), ethoxy (C4), and amino (C2) groups on pteridine.
  • Properties : Molecular formula C₈H₈ClN₅O (molar mass: 225.63 g/mol). Ethoxy groups may enhance solubility in organic solvents compared to hydroxy analogs .

Structural and Functional Analysis

Substituent Effects

  • Electron-Withdrawing Groups: Chloro and iodo substituents decrease electron density on the ring, favoring electrophilic substitution at meta/para positions. For example, in 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride, the iodo group directs further functionalization .
  • Steric Effects : Bulky iodo groups (e.g., in 4-Chloro-3-iodopyridin-2-amine) hinder reactions at adjacent positions, altering synthetic pathways .

Reactivity and Stability

  • Hydrogen Bonding : In pyrimidine hydrochlorides (e.g., ), N–H···Cl⁻ interactions stabilize the crystal structure, enhancing thermal stability .

Data Table: Key Compounds and Properties

Compound Name Core Structure Substituents Molecular Formula Melting Point (K) Key Application Reference
6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride Pyrimidine C4: 3-iodoanilino, C6: Cl C₁₁H₁₁ClIN₄ 535–537 Radiopharmaceuticals
6-Chloro-4-ethoxypteridin-2-amine Pteridine C4: OEt, C6: Cl C₈H₈ClN₅O N/A Drug intermediates
4-Chloro-3-iodopyridin-2-amine Pyridine C4: Cl, C3: I, C2: NH₂ C₅H₄ClIN₂ N/A Organic synthesis
4-Chloro-6-methoxy-5-nitropyrimidine Pyrimidine C4: Cl, C6: OMe, C5: NO₂ C₅H₃ClN₃O₃ N/A Reactive intermediates

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